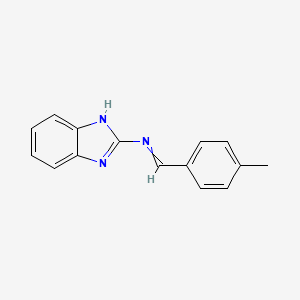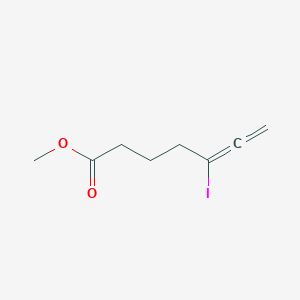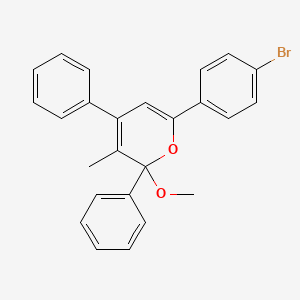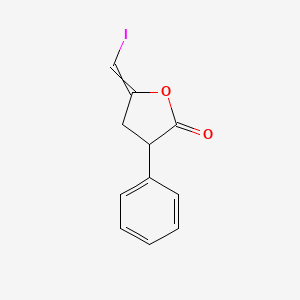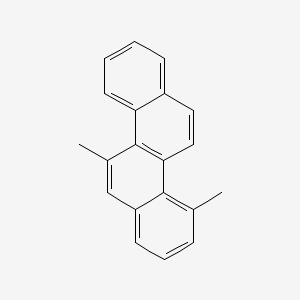
4,11-Dimethylchrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,11-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 4th and 11th positions of the chrysene structure. This compound is of significant interest due to its potential carcinogenic properties and its role in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,11-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an anhydrous environment and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: The reaction would be optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions: 4,11-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of chrysenequinones.
Reduction: Formation of dihydro- or tetrahydrochrysene.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4,11-Dimethylchrysene is primarily studied for its carcinogenic properties. It is used in cancer research to understand the mechanisms of PAH-induced carcinogenesis. The compound is also utilized in environmental studies to assess the impact of PAHs on ecosystems and human health .
In addition to cancer research, this compound is used in the study of metabolic pathways involving PAHs. Researchers investigate its metabolism in various organisms to identify potential biomarkers for exposure and to develop strategies for mitigating its harmful effects .
作用机制
The carcinogenicity of 4,11-Dimethylchrysene is attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. The compound undergoes enzymatic conversion to reactive intermediates, such as diol epoxides, which can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis .
The molecular targets of this compound include DNA and various cellular proteins involved in cell cycle regulation and apoptosis. The pathways involved in its mechanism of action are primarily related to the activation of procarcinogens and the subsequent formation of DNA adducts .
相似化合物的比较
- 5,11-Dimethylchrysene
- 5,12-Dimethylchrysene
- 1,11-Dimethylchrysene
Comparison: 4,11-Dimethylchrysene is unique due to the specific positioning of its methyl groups, which influences its metabolic activation and carcinogenic potential. For instance, 5,11-Dimethylchrysene and 5,12-Dimethylchrysene have different carcinogenic activities due to variations in their metabolic pathways and the formation of different reactive intermediates .
属性
CAS 编号 |
74869-40-2 |
|---|---|
分子式 |
C20H16 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
4,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-6-5-8-16-12-14(2)20-17-9-4-3-7-15(17)10-11-18(20)19(13)16/h3-12H,1-2H3 |
InChI 键 |
DSGIAQZVDMMNGE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C3=C(C(=CC2=CC=C1)C)C4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



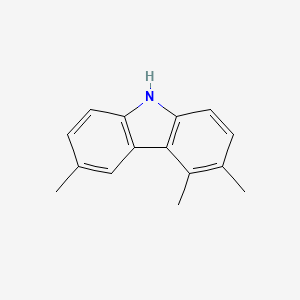
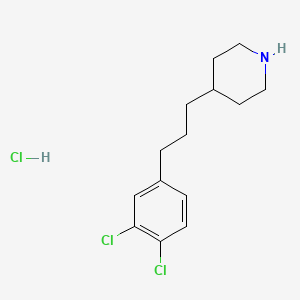

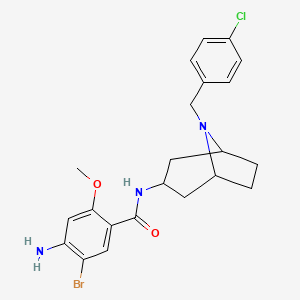
![N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid](/img/structure/B14436158.png)


![3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14436173.png)
